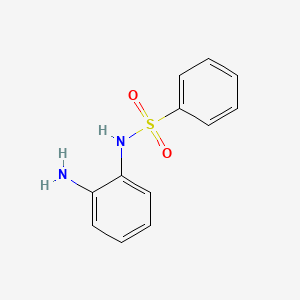
N-(2-aminofenil)bencenosulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-aminophenyl)benzenesulfonamide is an organic compound with the molecular formula C12H12N2O2S It is a member of the benzenesulfonamide family, characterized by the presence of a sulfonamide group attached to a benzene ring
Aplicaciones Científicas De Investigación
N-(2-aminophenyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase enzymes.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of N-(2-aminophenyl)benzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is a zinc-containing metalloenzyme that is overexpressed in many solid tumors . It plays a crucial role in tumor cell metabolism, particularly in the shift to anaerobic glycolysis, which is a significant modification in pH .
Mode of Action
N-(2-aminophenyl)benzenesulfonamide interacts with its target, CA IX, by forming a coordination bond between the negatively charged amino group and the zinc ion in the enzyme . This interaction results in the inhibition of CA IX , which can be a useful target for discovering novel antiproliferative agents .
Biochemical Pathways
The inhibition of CA IX affects the tumor cells’ metabolism, causing a shift from anaerobic glycolysis . This shift leads to changes in gene expression, causing uncontrolled cell proliferation and consequently tumor hypoxia .
Result of Action
The inhibition of CA IX by N-(2-aminophenyl)benzenesulfonamide results in significant anti-proliferative activity against certain cancer cell lines . For instance, certain derivatives of this compound have shown significant inhibitory effects against both the triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7) .
Análisis Bioquímico
Biochemical Properties
N-(2-aminophenyl)benzenesulfonamide has been found to interact with carbonic anhydrase IX, a protein that plays a crucial role in many biochemical reactions . The nature of these interactions involves the inhibition of carbonic anhydrase IX, which can lead to significant modifications in pH .
Cellular Effects
The effects of N-(2-aminophenyl)benzenesulfonamide on cells are profound. It has been shown to have an inhibitory effect on the proliferation of certain types of cancer cells, including triple-negative breast cancer cells (MDA-MB-231) and another breast cancer cell line (MCF-7) .
Molecular Mechanism
At the molecular level, N-(2-aminophenyl)benzenesulfonamide exerts its effects through binding interactions with carbonic anhydrase IX . This binding leads to the inhibition of the enzyme, resulting in changes in gene expression and a shift in cellular metabolism .
Temporal Effects in Laboratory Settings
It has been observed that certain derivatives of this compound have a significant inhibitory effect against both cancer cell lines at concentration ranges from 1.52–6.31 μM .
Metabolic Pathways
N-(2-aminophenyl)benzenesulfonamide is involved in the metabolic pathway related to carbonic anhydrase IX . It interacts with this enzyme, leading to changes in metabolic flux and metabolite levels .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-aminophenyl)benzenesulfonamide typically involves the reaction of 2-aminobenzenesulfonyl chloride with aniline under basic conditions. The reaction proceeds as follows:
- Dissolve 2-aminobenzenesulfonyl chloride in an appropriate solvent such as dichloromethane.
- Add aniline to the solution while maintaining the temperature at around 0°C.
- Gradually add a base, such as sodium hydroxide, to the reaction mixture to neutralize the hydrochloric acid formed during the reaction.
- Stir the reaction mixture for several hours at room temperature.
- Isolate the product by filtration and purify it using recrystallization techniques.
Industrial Production Methods: Industrial production of N-(2-aminophenyl)benzenesulfonamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: N-(2-aminophenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: Nitrobenzenesulfonamide derivatives.
Reduction: Aminobenzenesulfonamide derivatives.
Substitution: Halogenated or nitrated benzenesulfonamide derivatives.
Comparación Con Compuestos Similares
- N-(4-aminophenyl)benzenesulfonamide
- N-(2-methylphenyl)benzenesulfonamide
- N-(2-chlorophenyl)benzenesulfonamide
Comparison: N-(2-aminophenyl)benzenesulfonamide is unique due to the position of the amino group on the benzene ring, which influences its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different binding affinities and selectivities, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Propiedades
IUPAC Name |
N-(2-aminophenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c13-11-8-4-5-9-12(11)14-17(15,16)10-6-2-1-3-7-10/h1-9,14H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFXBBKICOQXTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
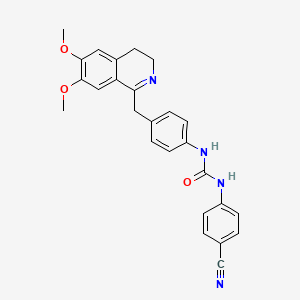
![N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-(phenylsulfanyl)propanamide](/img/structure/B2372888.png)
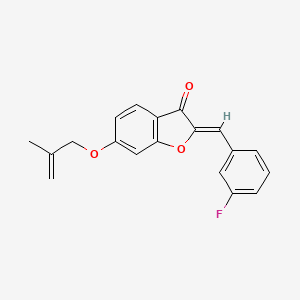
![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2372891.png)
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2372892.png)
![(E)-N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(2-chlorophenyl)acrylamide](/img/structure/B2372893.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2372894.png)

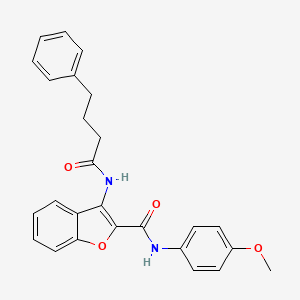
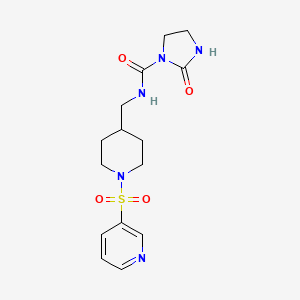
![3-(2-chlorophenyl)-5-methyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1,2-oxazole-4-carboxamide](/img/structure/B2372904.png)
![N-[1-(4-methylphenyl)ethyl]prop-2-enamide](/img/structure/B2372905.png)

![2-{4-[4-(Trifluoromethyl)phenyl]oxan-4-yl}acetic acid](/img/structure/B2372907.png)
